Piriprost Potassium

Pulmonary vascular physiology Hypoxic pulmonary vasoconstriction Lipoxygenase inhibitor pharmacology

Piriprost potassium (U-60,257B; C₂₆H₃₄KNO₄; MW 463.65) is a synthetic structural analog of prostaglandin I₂ (PGI₂, prostacyclin) that functions as an arachidonate 5-lipoxygenase (5-LO; ALOX5) inhibitor and leukotriene synthesis inhibitor. Unlike conventional 5-LO inhibitors, piriprost retains the cyclopenta[b]pyrrol core of PGI₂ with a phenylimino substitution, conferring low intrinsic IP receptor-mediated activity while preserving 5-LO inhibitory function.

Molecular Formula C26H34KNO4
Molecular Weight 463.6 g/mol
CAS No. 88851-62-1
Cat. No. B161078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiriprost Potassium
CAS88851-62-1
SynonymsU-60257B
Molecular FormulaC26H34KNO4
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+]
InChIInChI=1S/C26H35NO4.K/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19;/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31);/q;+1/p-1/b16-15+;/t21-,22+,25+;/m0./s1
InChIKeyUFJDMFZMRXDIKI-FFGYHVHASA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piriprost Potassium (CAS 88851-62-1) — Structural Identity, Target Class, and Procurement-Relevant Characteristics


Piriprost potassium (U-60,257B; C₂₆H₃₄KNO₄; MW 463.65) is a synthetic structural analog of prostaglandin I₂ (PGI₂, prostacyclin) that functions as an arachidonate 5-lipoxygenase (5-LO; ALOX5) inhibitor and leukotriene synthesis inhibitor [1]. Unlike conventional 5-LO inhibitors, piriprost retains the cyclopenta[b]pyrrol core of PGI₂ with a phenylimino substitution, conferring low intrinsic IP receptor-mediated activity while preserving 5-LO inhibitory function [2]. It is categorized under the KEGG drug class as an antiasthmatic and arachidonate 5-lipoxygenase inhibitor [3]. The compound is commercially supplied as the monopotassium salt (≥98% purity by HPLC) for research use, typically as a solid requiring storage at −20°C with recommended reconstitution in DMSO or ethanol for in vitro applications .

Why 5-Lipoxygenase Inhibitors Cannot Be Interchanged: The Piriprost Potassium Differentiation Case


Piriprost potassium cannot be considered functionally interchangeable with other 5-lipoxygenase (5-LO) pathway inhibitors such as zileuton, AA-861, MK-886, or BW 755c. Its pharmacological profile diverges at three critical levels: (i) target mechanism — piriprost inhibits 5-LO directly whereas MK-886 targets the 5-LO-activating protein (FLAP), producing different downstream lipid mediator profiles [1]; (ii) functional selectivity — piriprost uniquely inhibits both leukotriene and histamine release from intact lung cells, a dual anti-mediator property not shared by BW 755c which spares histamine release [2]; and (iii) pleiotropic cellular effects — piriprost potently suppresses human platelet aggregation and thromboxane A₂ biosynthesis (IC₅₀ 0.04 µM), whereas the clinically approved 5-LO inhibitor zileuton paradoxically increases platelet aggregation and TXA₂ production in patients [3]. These qualitative and quantitative differences mean that substitution with a generic 5-LO inhibitor will not recapitulate the full spectrum of piriprost's biological activities, with direct consequences for experimental reproducibility and mechanistic interpretation.

Quantitative Differential Evidence: Piriprost Potassium vs. Closest 5-LO Pathway Inhibitor Comparators


Direct Head-to-Head: Piriprost Eliminates Hypoxic Pulmonary Vasoconstriction Whereas BW 755c Augments It in Anesthetized Pigs

In a direct within-study comparison using anesthetized pigs subjected to standardized hypoxic challenge (FiO₂ 0.095, PaO₂ 23 ± 2 mm Hg), piriprost (U-60,257B; 50 mg/kg infusion) completely eliminated the hypoxic pulmonary pressor response at 10 and 30 minutes post-infusion and the response remained significantly attenuated at 50 minutes (p < 0.01). In contrast, BW 755c (20 mg/kg) produced a sustained augmentation of hypoxic pulmonary vasoconstriction, reaching 158 ± 23% of control at 30 minutes (p < 0.01) [1]. Mechanistically, in isolated porcine lung cells, U-60,257B inhibited A23187-induced release of both leukotrienes (IC₅₀ 1.1 × 10⁻⁴ M) and histamine, whereas BW 755c inhibited only leukotriene release (IC₅₀ 6.3 × 10⁻⁵ M) and spared histamine release entirely [1]. This establishes that two compounds classified as lipoxygenase inhibitors produce opposite in vivo hemodynamic outcomes and qualitatively distinct mediator release profiles in the same experimental system.

Pulmonary vascular physiology Hypoxic pulmonary vasoconstriction Lipoxygenase inhibitor pharmacology

Cross-Study Class Comparison: Piriprost Potently Inhibits Human Platelet Aggregation (IC₅₀ 0.04 µM) While Zileuton Increases Platelet Aggregation in Patients

In human platelet functional assays, piriprost (U-60,257) inhibited epinephrine-induced platelet aggregation and thromboxane A₂ (TXA₂) biosynthesis with an IC₅₀ of 0.04 µM, also inhibiting neutrophil oxidative species release with an IC₅₀ of 0.04 µM and neutrophil chemotaxis with an IC₅₀ of 0.1 µM [1]. By marked contrast, a clinical study of the FDA-approved 5-LO inhibitor zileuton in asthmatic patients demonstrated that zileuton treatment significantly increased spontaneous platelet aggregation from 4.2 ± 2.4% to 6.8 ± 2.8% (p < 0.0001) and increased thromboxane A₂ production [2]. Zileuton also shows no appreciable inhibition of platelet 12-lipoxygenase or cyclooxygenase at concentrations up to 100 µM [2]. The sub-micromolar anti-platelet activity of piriprost is therefore a class-divergent property, not shared across 5-LO inhibitors.

Platelet pharmacology Thromboxane A2 biosynthesis 5-LO inhibitor selectivity profiling

Direct Head-to-Head Synergism Study: Piriprost Markedly Synergizes the Leukotriene Synthesis Inhibitory Activity of Diethylcarbamazine

In rat basophil leukemia (RBL) cells, piriprost (U-60,257) alone inhibited sulfidopeptide leukotriene formation at the 5-lipoxygenase step with an EC₅₀ of 5 µM [1]. Diethylcarbamazine alone inhibited sulfidopeptide leukotriene formation with an EC₅₀ of 3 mM (competitive with LTA₄) [1]. Critically, low concentrations of piriprost that had no demonstrable inhibitory activity on leukotriene formation by themselves markedly synergized the inhibitory activity of diethylcarbamazine [1]. Kinetic analysis confirmed that the two agents act on sequential steps in the biosynthetic pathway (piriprost at 5-LO; diethylcarbamazine at LTC synthetase), synergistically interfering with LTA₄ availability and utilization [1]. No comparable synergism has been reported for any other 5-LO inhibitor in combination with diethylcarbamazine.

Leukotriene biosynthesis synergism Combination pharmacology RBL-1 cell assay

Direct Head-to-Head Comparison: Piriprost (U-60,257) vs AA-863 Anti-Proliferative Activity in Human Glioma Cell Lines — Monolayer and 3D Spheroid Models

In a direct comparative study using two human glioma cell lines (U-343 MGa and U-251 MG), both piriprost (U-60,257) and AA-863 showed dose-dependent inhibition of monolayer cell proliferation. After one week of treatment, the IC₅₀ for AA-863 was 9.0 µM versus 40.0 µM for U-60,257 in monolayer culture [1]. However, in 3D spheroid models — which better recapitulate in vivo tumor architecture — U-60,257 demonstrated inhibitory effects on proliferation and volume growth at lower concentrations (1.0–5.0 µM) that produced no detectable effect in monolayer culture [1]. At higher spheroid doses (U-60,257: 30.0–90.0 µM), effects included cell swelling, spheroid structure dissociation, and necrosis development [1]. The differential dose-response profile between monolayer and spheroid formats reveals that U-60,257 exhibits distinct tissue penetration and 3D architecture-dependent pharmacology compared to AA-863.

Glioma cell proliferation 5-LO inhibitor oncology 3D tumor spheroid pharmacology

Cross-Study Comparable In Vivo Efficacy: Piriprost Increases Fetal Pulmonary Blood Flow by 502% — A Magnitude of Hemodynamic Effect Not Reproduced by Other 5-LO Inhibitors in This Model

In chronically instrumented fetal lambs at 137–140 days gestation, piriprost (U-60257; 31.7 ± 4.1 mg/kg) produced a 502% increase in pulmonary blood flow (p < 0.05) and an 87% decrease in pulmonary vascular resistance (p < 0.05), without altering pulmonary arterial or left atrial pressures [1]. The study design explicitly compared this effect with previously published data on leukotriene receptor antagonists, noting that both pharmacological classes similarly increased fetal pulmonary blood flow, thereby strengthening the mechanistic hypothesis that endogenous leukotrienes regulate fetal pulmonary vascular tone [1]. No comparable in vivo hemodynamic data exist for other 5-LO inhibitors (e.g., zileuton, AA-861, or MK-886) in this fetal lamb model, making piriprost the only 5-LO synthesis inhibitor with validated efficacy in this physiologically relevant large-animal preparation.

Fetal pulmonary circulation In vivo leukotriene inhibition Transitional cardiovascular physiology

Evidence-Backed Procurement Scenarios: When Piriprost Potassium Provides Irreplaceable Experimental Value


Pulmonary Vascular and Hypoxic Challenge Studies Requiring Leukotriene Synthesis Inhibition Without Histamine Release Sparing

In experimental models of hypoxic pulmonary vasoconstriction or pulmonary hypertension, piriprost potassium is the only characterized 5-LO inhibitor that simultaneously suppresses both leukotriene and histamine release from pulmonary tissue while eliminating (not augmenting) the hypoxic pressor response [1]. BW 755c, the closest lipoxygenase inhibitor comparator, paradoxically augments HPV and spares histamine release — making it unsuitable as a substitute [1]. This application is directly supported by the in vivo anesthetized pig data and the ex vivo porcine lung cell mediator release assay from the McCormack & Paterson (1989) study.

Platelet-Neutrophil Interaction and Myocardial Ischemia-Reperfusion Preclinical Models

For studies investigating the role of leukotrienes in platelet-neutrophil crosstalk, myocardial infarction, or coronary occlusion, piriprost provides a unique pharmacological tool that simultaneously inhibits 5-LO, platelet aggregation (IC₅₀ 0.04 µM), TXA₂ biosynthesis (IC₅₀ 0.04 µM), neutrophil chemotaxis (IC₅₀ 0.1 µM), and oxidative species release (IC₅₀ 0.04 µM) [2]. The clinically used 5-LO inhibitor zileuton is contraindicated as a substitute in these models because it increases platelet aggregation and TXA₂ production [2], which would directly confound cardiovascular and thrombotic endpoint measurements.

Combination Leukotriene Pathway Inhibition Strategies Exploiting Sequential Enzyme Synergism

When experimental protocols require dual blockade of the leukotriene biosynthetic pathway, piriprost combined with diethylcarbamazine achieves synergistic inhibition at concentrations where neither agent alone is effective [3]. Piriprost (5-LO step; EC₅₀ 5 µM) and diethylcarbamazine (LTC synthetase step; EC₅₀ 3 mM) act sequentially, and sub-inhibitory piriprost concentrations markedly potentiate diethylcarbamazine [3]. No other 5-LO inhibitor (including zileuton, AA-861, or MK-886) has published biochemical synergism data with diethylcarbamazine, making piriprost the mandatory choice for this combination approach.

3D Tumor Spheroid and Glioma Pharmacology Studies Requiring Architecture-Dependent Compound Profiling

In glioma research utilizing 3D spheroid models rather than conventional monolayer cultures, piriprost (U-60,257) demonstrates anti-proliferative activity at concentrations (1.0–5.0 µM) that are ineffective in monolayer, revealing tissue-architecture-dependent pharmacology [4]. While AA-863 is more potent in monolayer (IC₅₀ 9.0 µM vs 40.0 µM), the differential dose-response profile of piriprost across culture formats makes it the preferred tool compound for studies investigating the impact of 3D tumor microenvironment on 5-LO inhibitor efficacy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piriprost Potassium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.